3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Description
3-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a pyrazolopyrimidine derivative characterized by a bicyclic scaffold with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a ketone at position 5. Its molecular formula is C₁₅H₁₂ClN₃O, with an average molecular weight of 285.73 g/mol (inferred from analogous structures in ). This compound has garnered attention for its biological activity, particularly as a copper-dependent antibacterial agent. When complexed with copper ([Cu(L5)₂]), it disrupts Staphylococcus aureus by depleting cellular ATP, causing electrolyte imbalance, and impairing proton influx, while leaving the cell membrane intact . Its structural features, including the 4-chlorophenyl and methyl substituents, contribute to its pharmacological profile and physicochemical properties, such as moderate lipophilicity and stability under physiological conditions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIQRPQGLOUZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H12ClN3O
- Average Mass : 273.718 g/mol
- Monoisotopic Mass : 273.071 g/mol
- Net Charge : 0
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects against human cancer cell lines, suggesting a promising avenue for cancer therapy development .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. A synthesis study evaluated several derivatives for their antifungal and antitubercular activities. Notably, this compound demonstrated effective inhibition against pathogenic fungi and Mycobacterium tuberculosis strains . The results are summarized in the following table:
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Moderate inhibition | |
| Aspergillus niger | Strong inhibition | |
| Mycobacterium tuberculosis H37Rv | Significant activity |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have reported that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, IC50 values for COX-2 inhibition were reported as low as , comparable to established anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents at specific positions on the pyrazolo ring can significantly influence their biological efficacy. For instance:
- Electron-withdrawing groups at position 4 enhance anticancer activity.
- Alkyl substitutions at positions 2 and 5 improve solubility and bioavailability.
Case Study 1: Anticancer Evaluation
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives revealed that those with halogen substitutions exhibited superior anticancer activity against breast cancer cell lines. The most potent derivative showed an IC50 value of against MCF-7 cells .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, the compound was tested against a panel of fungal pathogens. Results indicated that it possessed notable antifungal activity against both Candida and Aspergillus species with minimum inhibitory concentrations (MICs) below .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
Anti-Cancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have potential as anti-cancer agents. They act by inhibiting specific kinases involved in cancer cell proliferation.
- Mechanism of Action : The compound has been shown to inhibit aurora kinases, which are crucial for mitosis in cancer cells. Inhibition of these kinases can lead to apoptosis in malignant cells.
- Case Studies :
Anti-Mycobacterial Activity
The compound has been investigated for its efficacy against Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis.
- Mechanism of Action : It is believed that the compound inhibits mycobacterial ATP synthase, disrupting energy production in the bacteria.
- Case Studies :
Other Pharmacological Applications
Beyond its anticancer and anti-mycobacterial activities, this compound has potential applications in other areas:
- Anti-inflammatory Properties : Some studies suggest that derivatives may inhibit phosphodiesterase enzymes involved in inflammatory responses.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, suggesting applications in neurodegenerative diseases.
Table 1: Biological Activities of 3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Pyrazolo[1,5-a]pyrimidin-7-one derivatives exhibit diverse biological activities depending on substituent variations. Key analogs and their structural differences are summarized below:
Notes:
- Chlorophenyl vs. Fluorophenyl : Substitution at position 3 with 4-chlorophenyl (target compound) or 4-fluorophenyl () influences target selectivity. Fluorophenyl derivatives show stronger inhibition of Mycobacterium tuberculosis DXS, likely due to enhanced electronegativity and enzyme binding .
- Methyl vs. Benzyl/Nitrophenyl : Methyl groups at positions 2 and 5 (target compound) improve metabolic stability compared to bulkier substituents like benzyl (NAV-2729), which enhance ARF6 inhibition but may reduce solubility .
- Trifluoromethyl and Halogens : QO-58’s 2-CF₃ and pyridinyl groups increase membrane permeability and ion channel modulation, a feature absent in the target compound .
Structure-Activity Relationships (SAR)
- Position 3 : Aryl groups (4-ClPh, 4-FPh) are critical for target engagement. Chlorine enhances lipophilicity and membrane penetration, while fluorine improves electronic interactions with enzymes .
- Position 2 : Methyl groups balance stability and steric hindrance. Bulkier substituents (e.g., benzyl in NAV-2729) enhance potency but reduce bioavailability .
- Position 5 : Methyl (target) vs. nitrophenyl (NAV-2729) substitutions shift activity from antibacterial to kinase inhibition, underscoring the importance of electron-withdrawing groups in eukaryotic target binding .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters with aminopyrazoles under reflux conditions. Key variables include solvent polarity (e.g., ethanol or DMSO), temperature (80–120°C), and catalyst presence (e.g., acetic acid). For example, using polar aprotic solvents enhances intermediate solubility, improving yields up to 65–75% . Optimization strategies include stepwise temperature ramping and stoichiometric adjustments to minimize byproducts. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming the pyrazolo[1,5-a]pyrimidine core and substituent positions. Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Carbonyl resonance (δ 160–165 ppm) and quaternary carbons (δ 140–150 ppm).
Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 313.78). X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., against CDK2 or EGFR).
- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Methodological Answer : Systematically modify substituents and evaluate biological outcomes:
- Chlorophenyl group : Replace with fluorophenyl or methoxyphenyl to assess hydrophobic/hydrophilic balance.
- Methyl groups : Substitute with ethyl or propyl to probe steric effects.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .
Q. How should contradictory data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies often arise from off-target effects or bioavailability issues. Mitigate via:
- Orthogonal assays : Confirm kinase inhibition with radioactive ATP-Glo assays if fluorescence-based data conflict.
- Solubility testing : Use dynamic light scattering (DLS) to detect aggregation in cell media.
- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation pathways .
Q. What strategies are effective for evaluating in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer orally or intravenously to rodent models; collect plasma at timed intervals for LC-MS/MS analysis. Key parameters: Cmax, Tmax, AUC, and half-life.
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues. For chronic toxicity, use 28-day repeated-dose protocols .
Key Research Considerations
- Stereochemical Purity : Chiral centers (if present) require chiral HPLC or SFC for resolution .
- Target Selectivity : Use kinome-wide profiling (e.g., KinomeScan) to avoid off-target kinase interactions .
- Data Reproducibility : Adhere to FAIR data principles; deposit raw spectral data in repositories like Zenodo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
